Home > Products > Screening Compounds P28037 > 2'-Fluoro-2',3'-dideoxyinosine
2'-Fluoro-2',3'-dideoxyinosine - 134892-26-5

2'-Fluoro-2',3'-dideoxyinosine

Catalog Number: EVT-1207648
CAS Number: 134892-26-5
Molecular Formula: C10H11FN4O3
Molecular Weight: 254.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound is derived from inosine, a naturally occurring nucleoside, through chemical modification. It falls under the classification of nucleoside analogs, specifically dideoxynucleosides, which are known for their role in inhibiting viral replication by acting as chain terminators during nucleic acid synthesis.

Synthesis Analysis

The synthesis of 2'-fluoro-2',3'-dideoxyinosine typically involves multi-step chemical reactions that require careful control of reaction conditions and the use of protecting groups.

Synthetic Methods

  1. Starting Materials: The synthesis often begins with ribonucleosides or their derivatives.
  2. Fluorination: The introduction of the fluorine atom is achieved through various methods, including:
    • Electrophilic Fluorination: Utilizing reagents such as N-fluorobenzenesulfonimide or other fluorinating agents to selectively introduce fluorine at the 2' position.
    • Nucleophilic Substitution: In some protocols, fluorinated sugars are synthesized first and then coupled with appropriate nucleobases.
  3. Protecting Groups: Protecting groups are employed to prevent unwanted reactions at other functional sites during synthesis. Common protecting groups include silyl ethers and benzoyl groups.
  4. Deprotection: After the desired reactions are completed, protecting groups are removed to yield the final product.

Technical Parameters

  • Reaction temperatures typically range from -78°C to room temperature depending on the specific step.
  • Yields can vary significantly based on reaction conditions, with reported yields often exceeding 60% in optimized conditions .
Molecular Structure Analysis

The molecular structure of 2'-fluoro-2',3'-dideoxyinosine can be described as follows:

  • Chemical Formula: C10_{10}H11_{11}F1_{1}N4_{4}O3_{3}
  • Molecular Weight: Approximately 244.22 g/mol
  • Structural Features:
    • The sugar moiety is a modified ribose where both the 2' and 3' hydroxyl groups are replaced with hydrogen atoms (dideoxy).
    • A fluorine atom is substituted at the 2' position, which contributes to its enhanced stability against hydrolysis compared to its non-fluorinated counterparts.

Structural Representation

The structural representation can be visualized using chemical drawing software or databases that provide detailed molecular graphics.

Chemical Reactions Analysis

The chemical reactivity of 2'-fluoro-2',3'-dideoxyinosine is primarily characterized by its interactions with enzymes involved in nucleic acid metabolism:

  1. Phosphorylation: The compound requires phosphorylation to become active; this process is facilitated by cellular kinases.
  2. Inhibition Mechanism: Upon phosphorylation, it competes with natural nucleotides for incorporation into viral DNA during reverse transcription, effectively terminating viral replication .

Relevant Technical Details

  • The presence of the fluorine atom significantly alters the kinetic properties of enzyme interactions, enhancing binding affinity while reducing hydrolysis rates .
Mechanism of Action

The mechanism of action for 2'-fluoro-2',3'-dideoxyinosine involves several key steps:

  1. Phosphorylation: After cellular uptake, it is phosphorylated by deoxycytidine kinase to form its active triphosphate form.
  2. Incorporation into Viral DNA: The triphosphate form competes with natural deoxyadenosine triphosphate for incorporation into viral DNA during reverse transcription.
  3. Chain Termination: Once incorporated, it prevents further elongation of the DNA strand due to the absence of a hydroxyl group at the 3' position, leading to termination of viral replication.

Data and Analyses

Studies have shown that this compound exhibits potent anti-HIV activity comparable to other dideoxynucleosides like dideoxycytidine and dideoxyadenosine .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2'-fluoro-2',3'-dideoxyinosine include:

  • Solubility: Soluble in water and common organic solvents; solubility may vary based on pH.
  • Stability: More stable than its non-fluorinated analogs due to reduced susceptibility to hydrolysis.
  • Melting Point: Specific melting point data may vary; typically assessed through differential scanning calorimetry.

Relevant Data

Experimental data indicate that modifications at the sugar moiety can significantly influence both solubility and stability profiles .

Applications

The primary applications of 2'-fluoro-2',3'-dideoxyinosine revolve around its use as an antiviral agent:

  1. Antiviral Therapy: It has been explored as a potential treatment for HIV due to its ability to inhibit reverse transcriptase effectively.
  2. Research Tool: Used in pharmacological studies to understand nucleoside metabolism and resistance mechanisms in viral infections.
  3. Developmental Studies: Its properties have made it a candidate for further modifications aimed at improving efficacy against resistant strains of HIV.
Chemical Structure and Biochemical Properties of 2'-Fluoro-2',3'-dideoxyinosine

Structural Modifications in Purine Dideoxynucleosides

Purine dideoxynucleosides represent a critical class of antiviral compounds characterized by the absence of hydroxyl groups at both the 2' and 3' positions of the ribose ring. This modification fundamentally alters their interaction with viral polymerases. In natural nucleosides, the 3'-OH group participates in phosphodiester bond formation during nucleic acid elongation. Dideoxynucleosides like 2',3'-dideoxyinosine (ddI) and 2',3'-dideoxyadenosine (ddA) act as chain terminators because the 3'-deoxy structure prevents this elongation step [2] [10]. The purine base (hypoxanthine for ddI, adenine for ddA) remains crucial for recognition by viral enzymes, but the sugar moiety modifications confer distinct biochemical behaviors. 2'-Fluoro-2',3'-dideoxyinosine (F-ddI) exemplifies a further refined version of these molecules, incorporating strategic atomic substitutions to enhance stability and metabolic resistance while retaining the essential chain-terminating function [5] [9].

Fluorine Substitution at the 2'-Position: Electronic and Steric Implications

The introduction of a fluorine atom at the 2'-position of the dideoxyribose ring induces significant electronic and steric consequences:

  • Enhanced Electronic Withdrawal: Fluorine, the most electronegative element (Pauling electronegativity = 4.0), exerts a powerful electron-withdrawing effect on the sugar ring. This polarization alters the distribution of electrons within the glycosidic bond (linking the base to the sugar) and the phosphoester bonds when incorporated into nucleotides. The altered electron density can influence binding affinity to target enzymes like reverse transcriptase and cellular kinases [8].
  • Minimal Steric Alteration: The van der Waals radius of fluorine (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å) and significantly smaller than a hydroxyl group (-OH). This near-isosteric replacement with hydrogen means the 2'-fluorine substitution introduces minimal steric bulk compared to larger substituents like -OH, -OCH₃, or -CH₃. This is crucial for maintaining the ability of the nucleoside to fit into the active sites of essential enzymes like deoxycytidine kinase (dCK) for initial phosphorylation and HIV reverse transcriptase for incorporation [4] [8].
  • Strengthened Glycosidic Bond: The electron-withdrawing nature of the 2'-fluorine atom stabilizes the glycosidic bond, making it less susceptible to acid-catalyzed hydrolysis (depurination). This stabilization arises from the reduced electron density on the sugar's anomeric carbon (C1'), decreasing its susceptibility to nucleophilic attack by protons (H⁺) [1] [4].
  • Conformational Influence: Density Functional Theory (DFT) calculations on fluorinated nucleoside analogs reveal that 2'-fluorination can influence the sugar pucker conformation, potentially favoring the North conformation often associated with binding to polymerase active sites. This subtle conformational steering can impact both substrate recognition by kinases and incorporation efficiency by reverse transcriptase [4].

Table 1: Impact of 2'-Fluorine Substitution on Key Molecular Properties

Property2'-H (e.g., ddI/ddA)2'-F (e.g., F-ddI/F-ddA)Biochemical Consequence
Electronegativity~2.1 (C-H bond)4.0 (F atom)Strong electron withdrawal; stabilizes glycosidic bond & alters charge distribution.
Steric Size (Radius)~1.20 Å (H)1.47 Å (F)Minimal steric perturbation; maintains substrate compatibility with enzymes.
Glycosidic Bond StabilityLowerHigherIncreased resistance to acid hydrolysis (depurination).
Polar Surface AreaLowSlightly HigherMay moderately influence passive membrane permeability.
Sugar Pucker BiasVariableOften favors North conformationMay improve recognition/incorporation efficiency by target enzymes.

Acid Stability and Degradation Resistance Mechanisms

The susceptibility of natural purine nucleosides and early dideoxynucleosides like ddA to acid hydrolysis (depurination) posed significant limitations for formulation and oral bioavailability. The 2'-fluorine substitution in F-ddI and its precursor F-ddA confers exceptional acid stability:

  • Mechanism of Depurination Resistance: Under acidic conditions, protonation typically occurs on the purine base (N7 of guanine derivatives or N1/N3 of adenine derivatives), making the glycosidic bond more labile. The strong electron-withdrawing effect of the 2'-fluorine atom reduces electron density at the anomeric carbon (C1') of the sugar ring. This reduction makes C1' less nucleophilic and therefore less susceptible to protonation or direct nucleophilic attack by water, which is the initial step in acid-catalyzed depurination. Consequently, F-ddI and F-ddA are significantly more stable in low pH environments compared to ddI and especially ddA [1] [2].
  • Resistance to Enzymatic Degradation: Beyond acid stability, the 2'-F modification provides crucial resistance against key enzymes in the purine salvage pathway:
  • Purine Nucleoside Phosphorylase (PNP): ddI is a good substrate for PNP, which cleaves it to hypoxanthine and dideoxyribose-1-phosphate, rapidly eliminating it from circulation. The 2'-fluoro modification sterically and electronically hinders this phosphorolysis. F-ddI exhibits high resistance to PNP, drastically reducing this metabolic clearance pathway and prolonging its plasma half-life [2].
  • Adenosine Deaminase (ADA): While ddA is rapidly deaminated by ADA to ddI, the 2'-F modification in F-ddA makes it a poorer substrate for ADA. Although F-ddA is still converted to F-ddI by ADA in vivo, this conversion occurs at a significantly slower rate (bioconversion t₁/₂ ~9.8 min in rats) compared to the deamination of ddA. This slower conversion allows measurable levels of the prodrug F-ddA to persist, enabling its distribution before conversion to the active F-ddI [2] [9].

Table 2: Stability and Metabolic Resistance Profiles of Dideoxynucleosides

PropertyddAddIF-ddAF-ddI
Acid Stability (Depurination)LowModerateHighHigh
Susceptibility to PNPLow (Adenosine analog)HighLowVery Low / Resistant
Susceptibility to ADAVery HighNot ApplicableModerate/Low (Slower conversion)Not Applicable
Primary Metabolic ClearanceRapid Deamination (ADA)Rapid Phosphorolysis (PNP)Slower Deamination (ADA) → F-ddIMinimal; Renal & Non-PNP metabolic

Comparative Analysis with Parent Compounds (ddI, ddA)

The structural modifications in F-ddI (2'-F, 3'-deoxy) result in distinct biochemical and pharmacokinetic differences compared to its parent compounds ddI (unmodified dideoxy) and ddA (the direct adenine precursor):

  • Metabolic Stability and Clearance: Pharmacokinetic studies in rats provide clear evidence of enhanced stability. The total clearance (CL) of ddI is high (90.9 ml/min/kg) due to rapid metabolism by PNP. In contrast, F-ddI clearance is substantially reduced (27.3 ml/min/kg), leading to higher systemic concentrations and a prolonged half-life. This is directly attributable to PNP resistance [2]. Similarly, F-ddA clearance (68.5 ml/min/kg in rats) is significantly lower than what would be expected for ddA (which is rapidly converted to ddI and cleared via PNP). Pretreatment with the ADA inhibitor deoxycoformycin (DCF) further reduces F-ddA clearance (to 23.8 ml/min/kg) and increases its plasma levels 2.9-fold, confirming that ADA-mediated conversion to F-ddI is a major, albeit slower, clearance pathway for F-ddA compared to the rapid deamination of ddA [2] [9].
  • Lipophilicity and Distribution: While ddI and F-ddI are isosteric and possess nearly identical calculated lipophilicity, the biochemical behavior of F-ddA differs from ddA. F-ddA is more lipophilic than its deaminated product F-ddI. This enhanced lipophilicity of F-ddA contributes to improved central nervous system (CNS) penetration. Studies show F-ddA administration results in significantly higher brain and CSF levels of total active dideoxynucleoside (F-ddA + F-ddI) compared to administering F-ddI directly. Brain tissue ADA converts F-ddA to F-ddI, acting as a localized activation mechanism. DCF pretreatment inhibits brain ADA, increasing intact F-ddA levels in the CNS but reducing the localized F-ddI production from the prodrug [9].
  • Activation by Phosphorylation: Both ddI and F-ddI require phosphorylation to their active triphosphate forms (ddI-TP, F-ddI-TP) to inhibit HIV reverse transcriptase. Deoxycytidine kinase (dCK) is a key enzyme in the initial phosphorylation step. Kinetic studies reveal differences in how these analogs interact with dCK, particularly depending on the nucleotide triphosphate (NTP) donor. Cladribine (2-CdA, a 2-halogenated dA analog structurally similar to F-ddA but with a 2'-OH) shows higher phosphorylation efficiency (kcat/Km) by dCK with UTP as the donor compared to ATP. This is attributed to its ability to combine favorable hydrogen-bonding patterns (like dA) with a propensity to bind dCK in the anti conformation (like dG). While specific kinetic parameters for F-ddI/F-ddA with dCK weren't detailed in the provided results, the structural similarity to cladribine (lacking only the 3'-OH) suggests that the 2'-F substitution in F-ddA may similarly influence its interaction with dCK, potentially favoring UTP as a phosphate donor and enhancing its activation compared to ddA [3].

Table 3: Comparative Biochemical and Pharmacokinetic Properties

PropertyddAddIF-ddAF-ddI
Chemical FormulaC₁₀H₁₂N₅O₂ (dA: C₁₀H₁₃N₅O₃)C₁₀H₁₂N₄O₃ (I: C₁₀H₁₂N₄O₄)C₁₀H₁₁FN₅O₂C₁₀H₁₁FN₄O₃
Key Structural Feature2',3'-dideoxyadenosine2',3'-dideoxyinosine2'-Fluoro-2',3'-dideoxyadenosine2'-Fluoro-2',3'-dideoxyinosine
Acid StabilityLowModerateHighHigh
PNP SusceptibilityLowHighLowVery Low
ADA SusceptibilityVery HighN/AModerate (Slower than ddA)N/A
Clearance (Rat, mL/min/kg)Very High (via ddI → PNP)90.968.5 (→23.8 with DCF)27.3
CNS Delivery (vs F-ddI)Not Reported (Likely Low)LowHigh (Prodrug; converted locally by brain ADA)Baseline
Primary Active MetaboliteddI-TPddI-TPF-ddI-TP (via F-ddI)F-ddI-TP
Clinical Stage (Historic)PreclinicalApproved (Didanosine)Selected for Clinical Trials (NCI)Preclinical (Metabolite of F-ddA)

The strategic 2'-fluorine substitution in 2'-fluoro-2',3'-dideoxyinosine (F-ddI) and its prodrug 2'-fluoro-2',3'-dideoxyadenosine (F-ddA) addresses key limitations of the parent dideoxynucleosides ddI and ddA. By conferring high acid stability and resistance to enzymatic degradation (particularly by PNP for F-ddI and slowing ADA for F-ddA), these modifications lead to improved pharmacokinetic profiles, including reduced clearance and prolonged systemic exposure. The altered electronic properties and conformational preferences induced by the fluorine atom also influence interactions with activating kinases like dCK and likely contribute to the distinct distribution patterns observed, such as the enhanced CNS delivery facilitated by F-ddA acting as a lipophilic prodrug. These structure-driven biochemical properties underpinned the selection of F-ddA for clinical development as a next-generation reverse transcriptase inhibitor targeting HIV.

List of Compounds in Article:

  • 2'-Fluoro-2',3'-dideoxyinosine (F-ddI)
  • 2'-Fluoro-2',3'-dideoxyadenosine (F-ddA)
  • 2',3'-Dideoxyinosine (ddI, Didanosine)
  • 2',3'-Dideoxyadenosine (ddA)
  • Hypoxanthine
  • Adenine
  • Deoxycoformycin (DCF, Pentostatin)
  • Cladribine (2-CdA)
  • Deoxycytidine Kinase (dCK)
  • Purine Nucleoside Phosphorylase (PNP)
  • Adenosine Deaminase (ADA)

Properties

CAS Number

134892-26-5

Product Name

2'-Fluoro-2',3'-dideoxyinosine

IUPAC Name

9-[(2R,3R,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

Molecular Formula

C10H11FN4O3

Molecular Weight

254.22 g/mol

InChI

InChI=1S/C10H11FN4O3/c11-6-1-5(2-16)18-10(6)15-4-14-7-8(15)12-3-13-9(7)17/h3-6,10,16H,1-2H2,(H,12,13,17)/t5-,6+,10+/m0/s1

InChI Key

SLWSQPYUSBXANQ-BAJZRUMYSA-N

SMILES

C1C(OC(C1F)N2C=NC3=C2N=CNC3=O)CO

Synonyms

2'-fluoro-2',3'-dideoxyinosine

Canonical SMILES

C1C(OC(C1F)N2C=NC3=C2NC=NC3=O)CO

Isomeric SMILES

C1[C@H](O[C@H]([C@@H]1F)N2C=NC3=C2NC=NC3=O)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.